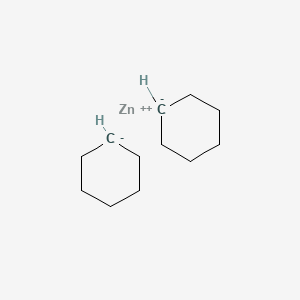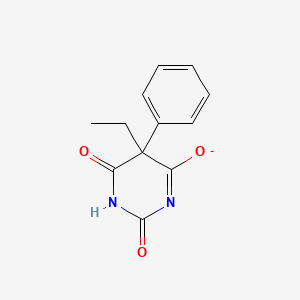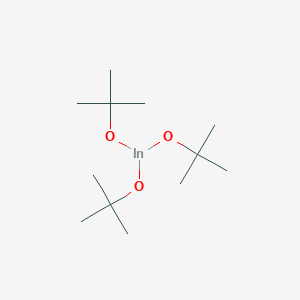![molecular formula C22H19F3N2O4 B13792443 2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid](/img/structure/B13792443.png)
2-Methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an isoquinoline moiety through a methoxy linkage.
準備方法
The synthesis of Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- involves multiple steps, typically starting with the preparation of the isoquinoline intermediate. The synthetic route often includes:
Step 1: Formation of the isoquinoline core through cyclization reactions.
Step 2: Introduction of the trifluoromethyl group via electrophilic substitution.
Step 3: Coupling of the phenyl ring with the isoquinoline core using a methoxy linker.
Step 4: Attachment of the alanine derivative through amide bond formation.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
化学反応の分析
Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine
科学的研究の応用
This compound has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of pharmaceuticals .
作用機序
The mechanism of action of Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating various biochemical pathways. The isoquinoline moiety is known to bind to DNA and proteins, influencing gene expression and protein function .
類似化合物との比較
Compared to other similar compounds, Alanine,2-methyl-N-[[4-[[4-(trifluoromethyl)phenyl]methoxy]-3-isoquinolinyl]carbonyl]- stands out due to its unique combination of functional groups. Similar compounds include:
Alanine derivatives: Such as N-methylalanine and N-ethylalanine.
Isoquinoline derivatives: Including isoquinoline-3-carboxylic acid and isoquinoline-4-carboxylic acid.
Trifluoromethyl phenyl compounds: Such as 4-(trifluoromethyl)aniline and 4-(trifluoromethyl)phenol.
These compounds share some structural similarities but differ in their specific functional groups and overall chemical behavior .
特性
分子式 |
C22H19F3N2O4 |
|---|---|
分子量 |
432.4 g/mol |
IUPAC名 |
2-methyl-2-[[4-[[4-(trifluoromethyl)phenyl]methoxy]isoquinoline-3-carbonyl]amino]propanoic acid |
InChI |
InChI=1S/C22H19F3N2O4/c1-21(2,20(29)30)27-19(28)17-18(16-6-4-3-5-14(16)11-26-17)31-12-13-7-9-15(10-8-13)22(23,24)25/h3-11H,12H2,1-2H3,(H,27,28)(H,29,30) |
InChIキー |
ALFFFXYAVMYFRM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)O)NC(=O)C1=C(C2=CC=CC=C2C=N1)OCC3=CC=C(C=C3)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


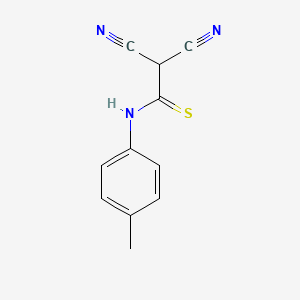
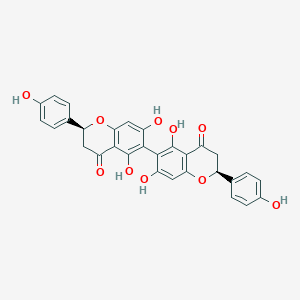
![2-Methyl-3-methylidene-2,3,6,7-tetrahydropyrrolo[1,2-A]pyrazine-1,4-dione](/img/structure/B13792373.png)

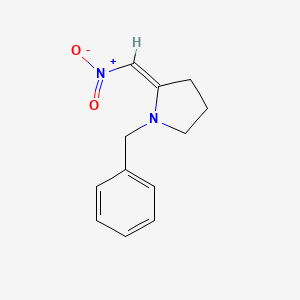
![Acetamide,N-(2,4-dimethylphenyl)-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13792385.png)

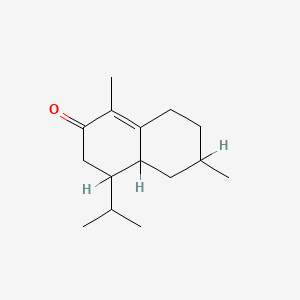
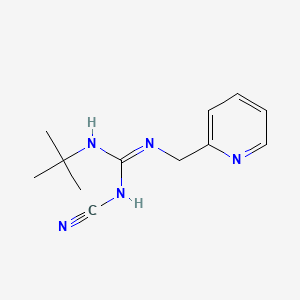
![[2-Chloro-3-(4-prop-2-enylpiperazin-1-yl)phenyl] methanesulfonate](/img/structure/B13792409.png)
